molecular formula C6H10Cl2N2O8 B14693052 Benzene-1,4-diamine;perchloric acid CAS No. 24827-80-3

Benzene-1,4-diamine;perchloric acid

Cat. No.: B14693052
CAS No.: 24827-80-3
M. Wt: 309.06 g/mol
InChI Key: HDQWABDQARKJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene-1,4-diamine (C₆H₈N₂), also known as para-phenylenediamine (PPD), is an aromatic diamine with two amine groups in the para positions. When combined with perchloric acid (HClO₄), it forms a diperchlorate salt, likely structured as (C₆H₁₀N₂)·2ClO₄⁻, analogous to the synthesis of butane-1,4-diammonium diperchlorate in . This compound is hypothesized to exhibit high thermal stability and ionic character due to the strong acidity of HClO₄ and the basicity of the diamine.

Properties

CAS No.

24827-80-3

Molecular Formula

C6H10Cl2N2O8

Molecular Weight

309.06 g/mol

IUPAC Name

benzene-1,4-diamine;perchloric acid

InChI

InChI=1S/C6H8N2.2ClHO4/c7-5-1-2-6(8)4-3-5;2*2-1(3,4)5/h1-4H,7-8H2;2*(H,2,3,4,5)

InChI Key

HDQWABDQARKJRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N.OCl(=O)(=O)=O.OCl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Benzene-1,4-diamine;perchloric acid with structurally related compounds:

Compound Name CAS Number Molecular Formula Key Applications Notable Properties Safety Concerns
This compound* N/A C₆H₁₀N₂·2ClO₄ Ionic intermediates, crystal engineering High thermal stability, strong oxidizing agent (perchlorate) Explosive risk (perchlorate)
Benzene-1,4-diamine dihydrochloride 624-18-0 C₆H₁₀N₂·2HCl Hair dyes, photographic chemicals High water solubility, stabilized amine form Skin sensitizer; regulated under GHS
2-Chlorobenzene-1,4-diamine 615-66-7 C₆H₇ClN₂ Specialty dyes, corrosion inhibitors Enhanced electrophilicity due to Cl substituent Potential mutagen
N1,N1-Dimethyl-2-(trifluoromethyl)-PPD MFCD10686579 C₉H₁₂F₃N₂ Pharmaceutical intermediates Hydrophobic (CF₃ group), improved metabolic stability Limited data; possible bioaccumulation
N1-(4-Chlorophenyl)benzene-1,4-diamine 7006-52-2 C₁₂H₁₂ClN₂ Anticancer agents, polymer modifiers Extended conjugation (aryl substitution), redox-active Under investigation for toxicity

*Hypothetical structure inferred from analogous synthesis in .

Application-Specific Performance

  • Polymers : Unmodified PPD is preferred for Kevlar due to its rigid backbone. Substituted derivatives (e.g., N1-(4-Chlorophenyl)-PPD) disrupt crystallinity, reducing tensile strength .
  • Dyes : 2-Chloro-PPD forms more stable azo bonds than PPD, improving dye fastness but increasing toxicity risks .
  • Pharmaceuticals : Trifluoromethyl-PPD derivatives exhibit enhanced lipophilicity, improving blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.